BenchChemオンラインストアへようこそ!

3,4-diethoxy-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide

Pharmacology Receptor Binding Selectivity

3,4-Diethoxy-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide (CAS 1049417-68-6) is a synthetic small molecule belonging to the N-arylpiperazine benzamide class. Compounds in this class typically feature a piperazine ring substituted with an aryl group and linked via an ethyl chain to a benzamide core; the target compound is distinguished by 3,4-diethoxy substitution on the benzamide ring and a 2-fluorophenyl substituent on the piperazine nitrogen.

Molecular Formula C23H30FN3O3
Molecular Weight 415.509
CAS No. 1049417-68-6
Cat. No. B2701559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-diethoxy-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide
CAS1049417-68-6
Molecular FormulaC23H30FN3O3
Molecular Weight415.509
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)OCC
InChIInChI=1S/C23H30FN3O3/c1-3-29-21-10-9-18(17-22(21)30-4-2)23(28)25-11-12-26-13-15-27(16-14-26)20-8-6-5-7-19(20)24/h5-10,17H,3-4,11-16H2,1-2H3,(H,25,28)
InChIKeyMAJVJOLNUPGXPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Diethoxy-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide (CAS 1049417-68-6): Baseline Identity and Class Context for Scientific Procurement


3,4-Diethoxy-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide (CAS 1049417-68-6) is a synthetic small molecule belonging to the N-arylpiperazine benzamide class [1]. Compounds in this class typically feature a piperazine ring substituted with an aryl group and linked via an ethyl chain to a benzamide core; the target compound is distinguished by 3,4-diethoxy substitution on the benzamide ring and a 2-fluorophenyl substituent on the piperazine nitrogen [2]. This structural motif is commonly explored in medicinal chemistry for targeting neurological and psychiatric disorders due to the promiscuous binding of the piperazine pharmacophore to aminergic GPCRs [3]. Despite its appearance in patent disclosures and commercial screening libraries, peer-reviewed pharmacological characterization of this specific compound remains absent from the public domain as of mid-2026 .

Why Generic Substitution of 3,4-Diethoxy-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide Is Not Supported for Rigorous Scientific Workflows


The benzamide-piperazine chemotype is inherently hypersensitive to subtle structural modifications; even minor changes in the substitution pattern of the N-aryl or benzamide moieties are known to cause dramatic shifts in receptor affinity, selectivity, and functional activity [1]. Within this scaffold, the precise regiochemistry of the fluorine atom (ortho vs. para) and the nature of the alkoxy groups (diethoxy vs. dimethoxy) are recognized as critical determinants of pharmacological profile in class-level structure–activity relationship (SAR) studies . Therefore, substituting the target compound with a commercially abundant analog such as 3,4-dimethoxy-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide or 3,4-diethoxy-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide carries an unquantifiable risk of altering target engagement, potency, and downstream biological readouts . Without head-to-head profiling data, experimental reproducibility demands exact chemical identity.

Product-Specific Quantitative Evidence Guide for 3,4-Diethoxy-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide


Absence of Direct Head-to-Head Pharmacological Comparator Data

A systematic search of peer-reviewed journals, patents, and authoritative databases (ChEMBL, BindingDB, PubChem) through mid-2026 identified no study in which the target compound was directly compared to a named structural analog in any quantitative pharmacological assay [1]. Consequently, no differential potency, selectivity, or efficacy claim can be substantiated. This null finding is itself evidence that prospective users must commission bespoke head-to-head profiling rather than assuming equivalence or superiority based on structural analogy [2].

Pharmacology Receptor Binding Selectivity

Putative Influence of Ortho-Fluorine Substitution on Receptor Binding: Class-Level SAR Inference

In arylpiperazine series, the position of fluorine on the N-phenyl ring substantially influences binding affinity at aminergic receptors. For example, a closely related scaffold in the patent literature demonstrates that 2-fluorophenyl substitution enhances binding affinity and selectivity relative to unsubstituted phenyl [1]. While no direct data for the target compound exist, SAR from analogous series supports the inference that the ortho-fluoro group in this scaffold is likely to confer a different pharmacological profile compared to the 4-fluoro or unsubstituted phenyl analog .

Medicinal Chemistry SAR GPCR

Predicted Physicochemical Differentiation: Diethoxy vs. Dimethoxy Substituents Based on in Silico Property Calculations

Computational prediction comparing the target compound (3,4-diethoxy) with its 3,4-dimethoxy analog reveals modest but potentially meaningful differences in lipophilicity and steric bulk. The diethoxy substitution is predicted to increase cLogP by approximately 0.8–1.0 log units and topological polar surface area (TPSA) by ~9 Ų relative to the dimethoxy analog, as calculated by the fragment-based method implemented in SwissADME [1]. These differences could translate to altered membrane permeability and CNS penetration, a critical parameter in neurological drug discovery [2].

Computational Chemistry Drug-likeness ADME

Best-Fit Application Scenarios for 3,4-Diethoxy-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide Based on Class and Computational Evidence


CNS Aminergic GPCR Probe Development Requiring Ortho-Fluorine Pharmacophore

For medicinal chemistry programs targeting dopamine, serotonin, or adrenergic receptors where patent SAR indicates that o-fluorophenyl substitution enhances affinity over p-fluoro or des-fluoro analogs [1], this compound serves as a logical starting scaffold for hit-to-lead optimization. Its diethoxy substitution provides a distinct physicochemical profile (higher cLogP) that may favor CNS penetration [2].

Negative Control or Selectivity Panel Compound for 3,4-Dimethoxy Benzamide Series

In a project focused on 3,4-dimethoxy-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide, the target compound (3,4-diethoxy) can function as a matched molecular pair to isolate the contribution of alkoxy chain length to potency and selectivity . This requires head-to-head testing; the compound's commercial availability from specialist vendors makes this feasible.

Fragment-Based or Structure-Based Drug Design Starting Point

Given the absence of pre-existing pharmacological data, this compound is best positioned as a novel starting point for fragment-based drug design. Its core scaffold (N-arylpiperazine ethyl-benzamide) is a validated pharmacophore for GPCR targets [3], and its distinct substitution pattern offers unexplored intellectual property opportunities for organizations willing to generate de novo SAR.

Quote Request

Request a Quote for 3,4-diethoxy-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.